molecular formula C11H9ClN2O B1303264 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride CAS No. 861585-76-4

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1303264
CAS No.: 861585-76-4
M. Wt: 220.65 g/mol
InChI Key: MWQCNQXAKUYTJK-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid+SOCl23-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride+SO2+HCl\text{3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid+SOCl2​→3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols and Amines: Formed by reduction.

Scientific Research Applications

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with diverse biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1-phenyl-1H-pyrazole-5-amine
  • 3-Methyl-1-phenyl-1H-pyrazole-5-ol

Uniqueness

3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations.

Properties

IUPAC Name

5-methyl-2-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-7-10(11(12)15)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCNQXAKUYTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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